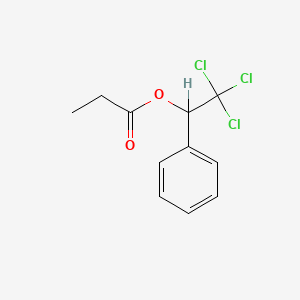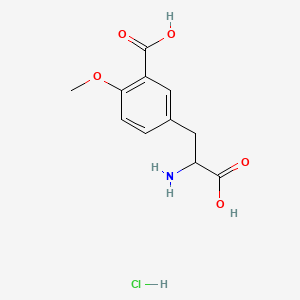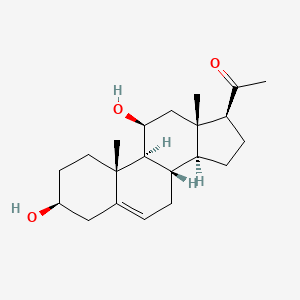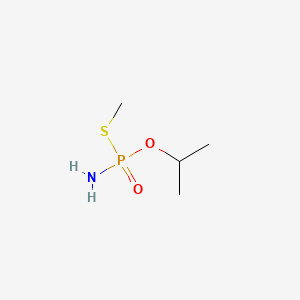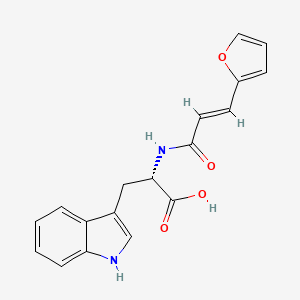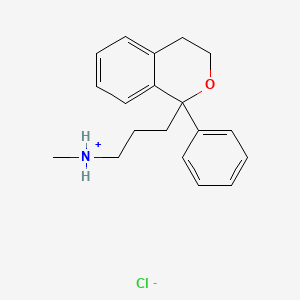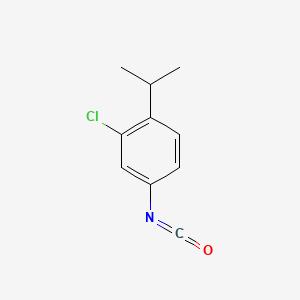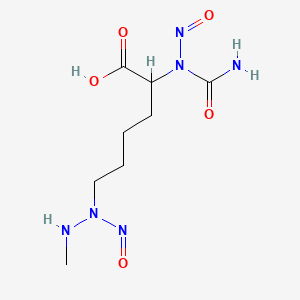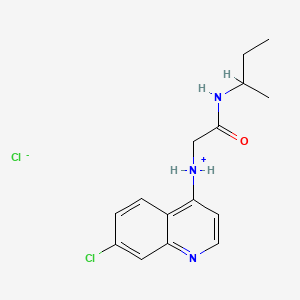
Ureidosuccinic acid dihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ureidosuccinic acid dihydrazide is a chemical compound with the molecular formula C5H12N6O3 It is a derivative of ureidosuccinic acid, which is an intermediate in the biosynthesis of pyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ureidosuccinic acid dihydrazide can be synthesized through the reaction of ureidosuccinic acid with hydrazine hydrate. The reaction typically involves the use of an alcohol solvent and a catalyst to facilitate the formation of the dihydrazide. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and isolation of the compound to achieve the desired purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ureidosuccinic acid dihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ureidosuccinic acid dihydrazide is used as a reagent in various synthetic reactions. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its role in the biosynthesis of pyrimidines. It is also used in studies related to nitrogen metabolism and transport in organisms like yeast.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its role in metabolic pathways makes it a candidate for studies related to metabolic disorders and cancer.
Industry
In the industrial sector, the compound is used in the production of various chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ureidosuccinic acid dihydrazide involves its participation in metabolic pathways, particularly in the biosynthesis of pyrimidines. It acts as an intermediate in these pathways, facilitating the conversion of precursor molecules to pyrimidine nucleotides. The molecular targets and pathways involved include enzymes like aspartate transcarbamylase and dihydroorotase, which catalyze the reactions in which this compound is involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adipic acid dihydrazide
- Sebacic acid dihydrazide
- Isophthalic dihydrazide
- Carbodihydrazide
Uniqueness
Ureidosuccinic acid dihydrazide is unique due to its specific role in pyrimidine biosynthesis. Unlike other dihydrazides, it is directly involved in metabolic pathways that are crucial for the synthesis of nucleotides. This makes it particularly valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
37458-18-7 |
|---|---|
Molekularformel |
C5H12N6O3 |
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
(1,4-dihydrazinyl-1,4-dioxobutan-2-yl)urea |
InChI |
InChI=1S/C5H12N6O3/c6-5(14)9-2(4(13)11-8)1-3(12)10-7/h2H,1,7-8H2,(H,10,12)(H,11,13)(H3,6,9,14) |
InChI-Schlüssel |
ULXNFLKZMNLJAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)NN)NC(=O)N)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


